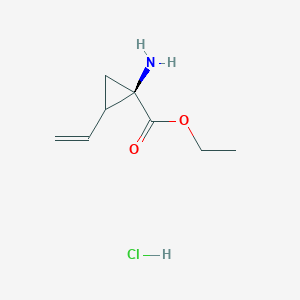

(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-1-Amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride (CAS: 259214-56-7, EINECS: 607-827-1) is a cyclopropane derivative with a molecular formula of C₇H₁₁ClNO₂ and a molecular weight of 185.62 g/mol . Its structure features a strained cyclopropane ring substituted with an amino group, a vinyl group, and an ethyl ester moiety, which is protonated as a hydrochloride salt. This compound is synthesized via a two-step process: (1) reaction of (1R,2S)-1-chloro-2-vinylcyclopropane with an amine under alkaline conditions, followed by (2) hydrochloric acid treatment to yield the final hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is often employed to reduce double bonds or other reducible groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a crucial intermediate in the development of antiviral drugs, particularly those targeting HCV.

Mechanism of Action

The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BOC-Protected Analog: (1R,2S)-1-BOC-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Estеr

- Molecular Formula: C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- Key Features :

- The BOC (tert-butoxycarbonyl) group replaces the hydrochloride salt, providing amine protection.

- Enhanced stability for storage and synthetic manipulation compared to the hydrochloride form.

- Applications: Primarily used as a chiral building block in peptide synthesis or active pharmaceutical ingredient (API) intermediates .

Table 1: Comparison of Target Compound vs. BOC Analog

| Property | Target Compound (Hydrochloride) | BOC-Protected Analog |

|---|---|---|

| Solubility | High (due to ionic HCl salt) | Lower (neutral form) |

| Stability | Sensitive to moisture | Improved shelf-life |

| Synthetic Utility | Direct use in ionic reactions | Requires deprotection |

| Applications | Drug candidates, agrochemicals | Peptide intermediates |

Stereoisomeric and Functional Group Variants

(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid

- Molecular Formula: C₆H₉NO₄

- Key Features: Stereochemistry: 1S,2R (inverse to the target compound). Applications: Likely used in enzyme inhibition studies due to structural mimicry of natural substrates .

(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester

- Molecular Formula: C₁₃H₂₃NO₅

- Key Features: Cyclopentane ring (less strained than cyclopropane). Hydroxy and BOC-protected amino groups enable diverse functionalization. Applications: Intermediate in prostaglandin or antiviral drug synthesis .

Table 2: Structural and Functional Comparisons

| Compound | Ring Type | Functional Groups | Key Reactivity |

|---|---|---|---|

| Target Compound | Cyclopropane | Amino, vinyl, ethyl ester, HCl | High ring strain, ionic |

| (1S,2R)-Carboxymethyl Derivative | Cyclopropane | Amino, carboxy, methyl | Polar, H-bond donor |

| BOC-Hydroxycyclopentane Methyl Ester | Cyclopentane | BOC-amino, hydroxy, methyl ester | Mild strain, versatile |

Functional Analogs in Agrochemicals: 3,5-Dioxo-4-Butyryl-Cyclohexane Carboxylic Acid Ethyl Ester (LAB)

- Molecular Formula : C₁₃H₁₈O₅

- Key Features: Cyclohexane ring with ketone, butyryl, and ester groups. Mechanism: Inhibits gibberellin biosynthesis, reducing pod elongation in plants .

Table 3: Target Compound vs. LAB in Agrochemical Context

Research Findings and Implications

- Stereochemical Sensitivity : The 1R,2S configuration of the target compound distinguishes it from stereoisomers like 1S,2R derivatives, which may exhibit divergent biological activities .

- Functional Group Impact : The vinyl group in the target compound enables conjugation or polymerization reactions, unlike carboxy or hydroxy variants in analogs.

- Salt vs. Neutral Forms : The hydrochloride salt enhances aqueous solubility for drug formulation, whereas BOC protection aids in controlled synthesis .

Biological Activity

(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride, also known as ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate hydrochloride, is a compound of significant interest due to its biological activity, particularly in the field of medicinal chemistry. This compound has been identified as a potential building block for the synthesis of various pharmacologically active agents, including inhibitors of hepatitis C virus (HCV) NS3 protease.

- Molecular Formula : C₈H₁₄ClNO₂

- Molecular Weight : 191.66 g/mol

- CAS Number : 259214-56-7

- Purity : Typically ≥99% in synthesized forms

Research indicates that this compound functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The compound's unique cyclopropane structure allows it to interact with the active site of the protease, potentially leading to inhibition of viral replication.

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including asymmetric phase-transfer catalysis. For instance, a concise method utilizing di-p-toluoyl-(D)-tartaric acid has been reported, achieving high enantiomeric excess (ee) in the final product . This process highlights the importance of stereochemistry in enhancing biological activity.

Antiviral Activity

A study focused on the antiviral properties of compounds derived from this compound demonstrated its efficacy against HCV. In vitro assays showed that derivatives of this compound could inhibit NS3 protease activity effectively, thus preventing viral replication in cell cultures .

Enantiomeric Selectivity

The enantiomeric purity of (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester is crucial for its biological activity. Research has shown that variations in enantiomeric composition can significantly affect the potency and selectivity of the resulting inhibitors against HCV .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride in a laboratory setting?

- Methodology : The synthesis typically involves cyclopropanation of a vinyl precursor using methods like the Kulinkovich reaction or transition-metal-catalyzed cyclopropanation. Ethyl esterification follows, often via acid-catalyzed esterification with ethanol. The hydrochloride salt is formed by treating the free amine with HCl in a polar solvent (e.g., ethanol or dichloromethane). Reaction conditions (e.g., temperature, catalyst loading) must be optimized to preserve stereochemical integrity .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Chiral HPLC or polarimetry ensures enantiomeric purity of the final product.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology : Use X-ray crystallography for definitive confirmation. Alternatively, employ 1H- and 13C-NMR to analyze coupling constants and nuclear Overhauser effects (NOE) that reflect cyclopropane ring strain and substituent spatial arrangements. Chiral derivatization agents (e.g., Mosher’s acid) can aid in determining enantiomeric excess .

Q. What safety precautions are necessary when handling this compound given limited ecological toxicity data?

- Guidelines : Assume acute toxicity due to structural analogs (e.g., cyclopropane-containing amines). Use fume hoods, nitrile gloves, and eye protection. Follow institutional protocols for waste disposal, as recommended for amine hydrochlorides (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Analysis : The ring’s angle strain (≈60°) increases reactivity. Kinetic studies under varying conditions (e.g., acidic vs. basic) can reveal regioselectivity in ring-opening reactions. Computational modeling (DFT) quantifies strain energy and predicts reaction pathways .

- Data Contradictions : Conflicting reports on reaction yields may arise from solvent polarity or competing side reactions (e.g., β-hydride elimination). Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmospheres) to resolve discrepancies .

Q. What strategies mitigate racemization during esterification or salt formation?

- Methodology : Use low-temperature esterification (<0°C) and avoid prolonged exposure to acidic conditions. Opt for non-aqueous HCl gas instead of aqueous HCl to minimize protonation-induced racemization. Monitor optical rotation during synthesis .

Q. How can researchers design assays to evaluate this compound’s potential as a enzyme inhibitor or ligand?

- Approach : Perform competitive binding assays (e.g., fluorescence polarization) using target enzymes (e.g., proteases). Structure-activity relationship (SAR) studies require systematic modification of the vinyl or ester groups. Molecular docking simulations guide rational design by predicting binding affinities .

Q. What analytical techniques resolve challenges in quantifying trace impurities (e.g., diastereomers, unreacted precursors)?

- Techniques : UPLC-MS with chiral columns separates diastereomers. 19F-NMR (if fluorinated analogs are present) or ICP-MS detects metal catalyst residues. Validate methods per ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Q. Data Presentation and Critical Analysis

Q. How should researchers address conflicting data in synthetic yield or biological activity across studies?

- Framework : Conduct meta-analysis to identify variables (e.g., catalyst type, assay conditions). Use statistical tools (e.g., ANOVA) to assess significance. Replicate experiments with standardized protocols and report confidence intervals .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

- Tools : Software like ACD/Labs or ChemAxon calculates logP and pKa based on structural descriptors. Validate predictions against experimental data (e.g., shake-flask method for logP) .

Q. How to optimize reaction scalability while maintaining stereochemical fidelity?

- Design : Use flow chemistry for precise control of residence time and temperature. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. DOE (Design of Experiments) identifies critical process parameters .

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1 |

InChI Key |

RSBFMCGEQFBZBE-PICGMCJFSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CC1C=C)N.Cl |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.